Tert-butyl 3-amino-4-chloro-2-methylbenzoate
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Description
“Tert-butyl 3-amino-4-chloro-2-methylbenzoate” is a complex organic compound. It contains a tert-butyl group, which is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The compound also contains an amino group, a chloro group, and a methylbenzoate group .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyl esters . Aqueous phosphoric acid is an effective, environmentally benign, selective, and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .Chemical Reactions Analysis
The tert-butyl group in the compound can undergo various chemical reactions. For instance, it can be oxidized to form primary alcohols . The tert-butyl esters can be converted to other functional groups . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Mechanism of Action
The mechanism of action of “Tert-butyl 3-amino-4-chloro-2-methylbenzoate” would depend on its specific use. For instance, in the case of tert-butyl esters, the tert-butyl carbamate becomes protonated, and loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine .
Future Directions
properties
IUPAC Name |
tert-butyl 3-amino-4-chloro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-7-8(5-6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXXWNSBBLCIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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